molecular formula C18H17F9N2O7 B11496287 Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate

Cat. No.: B11496287
M. Wt: 544.3 g/mol
InChI Key: JTFFPXJAZUTLAR-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate is a complex organic compound characterized by multiple trifluoromethyl groups and a phenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Esterification reactions: The formation of the ester group in the compound is achieved through the reaction of an alcohol with a carboxylic acid or its derivatives, typically in the presence of an acid catalyst.

    Amidation reactions: The formation of the amide bond involves the reaction of an amine with a carboxylic acid derivative, often using coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups in the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl groups contribute to hydrophobicity and thermal stability, making it useful in developing advanced materials such as coatings and polymers.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance binding affinity and specificity, while the phenylcarbamoyl moiety may interact with active sites or allosteric sites on proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoro-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)-2-(2,2,2-trifluoroethoxy)propanoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its multiple trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H17F9N2O7

Molecular Weight

544.3 g/mol

IUPAC Name

methyl 2-[4-[[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(2,2,2-trifluoroethoxy)propan-2-yl]carbamoylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H17F9N2O7/c1-3-35-12(31)16(18(25,26)27,36-8-14(19,20)21)29-13(32)28-10-6-4-9(5-7-10)15(33,11(30)34-2)17(22,23)24/h4-7,33H,3,8H2,1-2H3,(H2,28,29,32)

InChI Key

JTFFPXJAZUTLAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC(F)(F)F

Origin of Product

United States

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